![molecular formula C16H11Cl2N3O B2494561 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine CAS No. 477852-16-7](/img/structure/B2494561.png)

4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

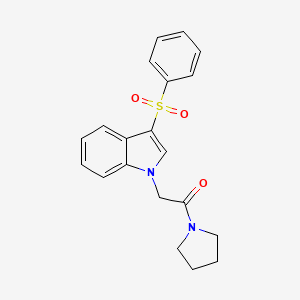

The synthesis of compounds similar to 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine involves coupling phenylmethanamine derivatives with pyrimidine or triazole derivatives. For instance, a simple method was developed for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrating the potential for creating complex molecules through strategic coupling and cyclization reactions under controlled conditions (Bommeraa, Kumar, & Eppakayala, 2019).

Molecular Structure Analysis

The molecular structure of compounds structurally related to 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine has been elucidated through techniques such as X-ray diffraction. These studies reveal intricate details about the crystalline structure and molecular interactions, including hydrogen bonding and π-stacking interactions, which are crucial for understanding the physical and chemical behavior of these compounds (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Chemical Reactions and Properties

The chemical reactivity of pyrimidin-2-amine derivatives involves interactions with various reagents to produce compounds with potential biological activity. Reactions with primary and heterocyclic amines yield Schiff bases and facilitate the construction of nitrogen heterocycles, highlighting the compound's utility as a versatile building block in synthetic chemistry (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, thermal stability, and hydrophobicity, have been investigated, demonstrating their potential in various applications. For example, certain polyimides derived from related compounds exhibit good solubility in organic solvents, high thermal stability, and excellent hydrophobicity, indicating their suitability for advanced material applications (Huang, Chen, Mei, Li, Liu, & Wei, 2017).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- A study by Bommeraa, Merugu, and Eppakayala (2019) developed a simple method to synthesize a related compound, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and carried out docking studies on the synthesized product (Bommeraa, Merugu, & Eppakayala, 2019).

- Liu, He, and Ding (2007) synthesized a series of new 2-substituted thieno[3',2' :5,6]pyrido-[4,3-d]pyrimidin-4(3H)-one derivatives, including a compound structurally similar to 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine. Their study included X-ray analysis to confirm the structure (Liu, He, & Ding, 2007).

Antimicrobial Activity

- Mallikarjunaswamy, Bhadregowda, and Mallesha (2013) synthesized pyrimidine salts with chloranilic and picric acids, including derivatives of pyrimidin-2-amine, and evaluated their antibacterial and antifungal activities (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Quantum Chemical Characterization

- Traoré, Bamba, Ziao, Affi, and Koné (2017) investigated hydrogen bonding sites in pyrimidine compounds derivatives through quantum chemistry methods, which can be relevant for understanding the properties of 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine (Traoré et al., 2017).

Synthesis of Related Compounds

- Gan, Wu, Zhou, Liao, Zhu, and Zheng (2021) synthesized phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate in antitumor drugs, highlighting the potential application of similar compounds in medical research (Gan et al., 2021).

Mécanisme D'action

For instance, compounds with chlorophenoxy groups are often used in the synthesis of fungicides . They might act by disrupting the normal functioning of fungi, although the exact target and mode of action can vary widely among different compounds.

As for pharmacokinetics, the compound’s solubility could play a significant role. The compound is reported to be insoluble in water but soluble in organic solvents like benzene . This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially limiting its bioavailability if administered orally.

Propriétés

IUPAC Name |

4-[2-chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O/c17-10-1-3-11(4-2-10)22-12-5-6-13(14(18)9-12)15-7-8-20-16(19)21-15/h1-9H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJPJGVHXSVUKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)C3=NC(=NC=C3)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2494478.png)

![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide](/img/structure/B2494485.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494488.png)

![7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494493.png)

![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)